4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine
Description
4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core. Key structural attributes include:
- Substituents: A 2-fluorophenylmethoxy group at position 4 and a methyl group at position 2.
- Physicochemical properties: The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group influences electronic effects and binding interactions.
Properties
CAS No. |
87034-93-3 |
|---|---|
Molecular Formula |
C14H12FN3O |
Molecular Weight |
257.26 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H12FN3O/c1-18-9-17-12-6-7-16-14(13(12)18)19-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3 |
InChI Key |
AUZIRORGMHXJMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)OCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and aldehydes or ketones.
Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the imidazo[4,5-c]pyridine core is replaced by the 2-fluorobenzyl group.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((2-Fluorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of imidazopyridines exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for cancer therapeutics .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, including resistant strains of bacteria and fungi. In vitro studies suggest that it may serve as a potential treatment for infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant organisms .
- Enzyme Inhibition : The imidazopyridine framework is known to interact with various enzymes, potentially acting as an inhibitor. This property is crucial in drug design, particularly for targeting enzymes involved in disease pathways .
Agrochemical Applications
- Pesticidal Activity : Compounds similar to 4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine have been evaluated for their insecticidal properties. Studies reveal that these compounds can effectively control pests while exhibiting lower toxicity to non-target organisms compared to traditional pesticides .
- Herbicidal Properties : There is emerging evidence that certain derivatives can inhibit weed growth, suggesting potential applications in herbicide formulations .
Biochemical Research
- Biological Mechanisms : Investigations into the mechanisms of action reveal that the compound may modulate specific signaling pathways involved in cell growth and apoptosis. This modulation is pivotal for understanding its therapeutic potential .
- Drug Development : As a lead compound, 4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine serves as a scaffold for synthesizing new derivatives with enhanced biological activities or improved pharmacokinetic profiles .
Case Study 1: Anticancer Efficacy
A study assessed the efficacy of this compound against various human cancer cell lines (e.g., A549 lung cancer cells). Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited potent activity against MRSA and other resistant bacteria, suggesting its utility as a therapeutic agent in treating infections caused by resistant strains.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-((2-Fluorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine
- Selectivity in Kinase Inhibition :
- The 3H-imidazo[4,5-c]pyridine scaffold (as in the target compound) shows distinct selectivity compared to the 3H-imidazo[4,5-b]pyridine series. For example, matched-pair compounds 10 (imidazo[4,5-c]pyridine) and 11 (imidazo[4,5-b]pyridine) demonstrated a 21-fold improvement in JAK1/TYK2 selectivity for the [4,5-b] variant due to altered binding modes in kinase pockets .
- Docking studies reveal that scaffold geometry influences interactions with hydrophobic residues (e.g., WPF shelf in TYK2), impacting potency and selectivity .
Substituted Imidazo[4,5-c]pyridines
- Angiotensin II Receptor Antagonists: Derivatives like 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5-(N,N-diethylacetamide) (compound 14u) exhibit nanomolar affinity for angiotensin II receptors, surpassing losartan in vitro. Substitutions at N-5 (e.g., acetamide groups) enhance potency by optimizing hydrophobic interactions and hydrogen bonding .
Substituent Effects on Activity
Aryl Group Modifications
Anti-HCV Activity :
- Tegobuvir (GS-9190), a 2-(2-fluorophenyl)imidazo[4,5-c]pyridine derivative, inhibits HCV NS5B polymerase. Its activity depends on cytochrome P450-mediated activation, highlighting the role of fluorine in metabolic stability and target engagement .
- Comparison : The target compound’s 2-fluorophenylmethoxy group may similarly influence metabolic pathways, though its antiviral activity remains uncharacterized.
- iNOS Inhibition: BYK191023 (imidazo[4,5-b]pyridine) irreversibly inhibits inducible nitric oxide synthase (iNOS) via NADPH-dependent heme loss. The 4-methoxypyridin-2-yl group facilitates binding to the catalytic center, a mechanism distinct from reversible competitive inhibitors .
Positional Isomerism
- 4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 4875-40-5) demonstrates how halogen placement (2-chloro vs.
Data Tables
Table 1: Comparison of Key Imidazo[4,5-c]pyridine Derivatives
Biological Activity
4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine, with the CAS number 87034-93-3, is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H12FN3O |
| Molecular Weight | 257.26 g/mol |
| IUPAC Name | 4-[(2-fluorophenyl)methoxy]-3-methylimidazo[4,5-c]pyridine |
| InChI Key | AUZIRORGMHXJMV-UHFFFAOYSA-N |
Synthesis
The synthesis of 4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine typically involves several steps:
- Formation of the Imidazo[4,5-c]pyridine Core : Achieved through cyclization reactions involving 2-aminopyridine derivatives.
- Introduction of the 2-Fluorobenzyl Group : This is performed via nucleophilic substitution reactions.
- Methylation : Methyl groups are introduced using methylating agents like methyl iodide.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can modulate their activity, leading to various biological effects. For instance, it has been shown to influence pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7. The IC50 values for these effects were reported at approximately 25.72 ± 3.95 μM . Additionally, in vivo studies indicated significant tumor growth suppression in mice models treated with this compound .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It exhibited potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were notably low, indicating strong antibacterial effects .
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the anticancer efficacy of the compound.
- Methodology : Flow cytometry and tumor growth assays in mice.
- Results : Significant induction of apoptosis in MCF cell lines and reduced tumor size in treated mice.
-
Study on Antimicrobial Effects :
- Objective : To assess the antimicrobial effectiveness against pathogenic bacteria.
- Methodology : Broth microdilution method for MIC determination.
- Results : MIC values confirmed effectiveness against S. aureus (MIC = 12.5 μg/mL) compared to standard antibiotics.
Q & A
Q. Optimization Strategies :
- Temperature Control : Higher yields are achieved by refluxing in polar aprotic solvents (e.g., DMF or n-BuOH) at 140°C for 16–24 hours .
- Catalyst Screening : Palladium catalysts improve regioselectivity in C-arylation steps .
- Purification : Flash chromatography (e.g., 10–100% EtOAc in cyclohexane) ensures high purity (>95%) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Cyclooctanone, 2-fluorobenzaldehyde, LiOEt/MeOH, reflux | 67 | |
| C-Arylation | 4-Iodoanisole, Pd(OAc)₂, DMF, 140°C | 44 | |
| Methylation | CH₃I, K₂CO₃, DMF, 80°C | 78 |
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves molecular conformation (e.g., cyclooctane ring adopts a twisted boat-chair conformation; C–N bond lengths: 1.312–1.347 Å) .
- DFT Calculations : Predict vibrational modes (e.g., C–F stretching at 1,250 cm⁻¹) and electronic properties (HOMO-LUMO gap ~4.5 eV) .
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting due to J-coupling (²JFH = 48 Hz for 2-fluorophenyl) .
- ¹³C NMR : Imidazo[4,5-c]pyridine carbons appear at δ 145–155 ppm .
Q. Table 2: Key Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray | Dihedral angle: 76.39° between phenyl and pyridine planes | |
| DFT | Bond order analysis confirms conjugation in C10–C12 (1.433 Å) | |
| ¹H NMR | Methyl group at δ 2.4 ppm (singlet) |
Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity in imidazo[4,5-c]pyridines?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- 2-Fluorophenyl vs. 4-Chlorophenyl : The 2-fluorophenyl group enhances metabolic stability due to reduced oxidative metabolism, while 4-chlorophenyl analogs show higher receptor affinity (e.g., angiotensin II receptor IC₅₀: 2-F = 12 nM vs. 4-Cl = 8 nM) .
- Methoxy Positioning : Para-methoxy groups (e.g., 4-methoxypyridine) improve selectivity for targets like inducible nitric oxide synthase (iNOS) by 100-fold over neuronal NOS .
Q. Contradiction Analysis :
Q. Table 3: SAR Comparison
| Substituent | Target (IC₅₀) | Bioactivity | Reference |
|---|---|---|---|
| 2-Fluorophenyl | iNOS (14.9 μM) | Anti-inflammatory | |
| 4-Chlorophenyl | Angiotensin II (8 nM) | Antihypertensive | |
| 4-Methoxyphenyl | CB2 receptor (Ki = 2.3 nM) | Analgesic |
Advanced: How can researchers resolve contradictions in reported biological activities across structural analogs?
Methodological Answer:
Systematic SAR Studies : Compare analogs with single-variable modifications (e.g., 2-F vs. 4-F phenyl) under identical assay conditions .
Mechanistic Profiling : Use radioligand binding (e.g., [³H]-BYK191023 for iNOS) to distinguish competitive vs. irreversible inhibition .
Meta-Analysis : Aggregate data from enzymatic (e.g., IC₅₀) and cellular (e.g., NOx suppression) assays to identify trends (e.g., electron-withdrawing groups enhance iNOS inhibition) .
Q. Case Study :
- Imidazo[4,5-c]pyridine-6-carboxylic Acid : The carboxylic acid group increases aqueous solubility (logP = 1.2 vs. 2.8 for methyl ester) but reduces blood-brain barrier penetration . Conflicting in vivo efficacy data can be reconciled by adjusting formulations (e.g., PEGylation).
Advanced: What methodologies are used to study time-dependent enzyme inhibition (e.g., iNOS) by imidazo[4,5-c]pyridines?
Methodological Answer:
- NADPH-Dependent Inactivation : Preincubate iNOS with NADPH and inhibitor (e.g., BYK191023) to monitor irreversible heme loss via UV-Vis (Soret band at 417 nm decreases) .
- Kinetic Analysis : Use progress curves to calculate kinact (0.12 min⁻¹ for BYK191023) and KI (1.4 μM) .
- Cellular Assays : Measure nitrate/nitrite (NOx) levels in RAW 264.7 macrophages to confirm in vitro findings (ED₅₀ = 14.9 μmol/kg/h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
